N-butyl-4-(2-methoxyethoxy)benzamide
Description
N-Butyl-4-(2-methoxyethoxy)benzamide is a benzamide derivative characterized by an N-butyl group attached to the benzamide nitrogen and a 2-methoxyethoxy substituent at the para position of the aromatic ring. The compound’s molecular formula is C₁₄H₂₁NO₃, with an average molecular mass of 251.32 g/mol (estimated from structural analogs in ). This structure differentiates it from simpler benzamides, such as N-butyl-4-tert-butylbenzamide (), where a bulky tert-butyl group replaces the 2-methoxyethoxy moiety.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-butyl-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C14H21NO3/c1-3-4-9-15-14(16)12-5-7-13(8-6-12)18-11-10-17-2/h5-8H,3-4,9-11H2,1-2H3,(H,15,16) |
InChI Key |
UHMRCFPXUNBFGG-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OCCOC |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-butyl-4-(2-methoxyethoxy)benzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2-methoxyethoxy group enhances water solubility compared to tert-butyl () or long acyl chains (). This balance of lipophilicity (N-butyl) and hydrophilicity (methoxyethoxy) may improve oral bioavailability.
- Metabolic Stability: Methoxy groups are generally resistant to oxidative metabolism, suggesting longer half-life than compounds with hydroxyl or amino groups (e.g., ’s amino-substituted analog).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
